molecular formula C9H19NO2 B13069707 2-Amino-1-cyclohexylpropane-1,3-diol

2-Amino-1-cyclohexylpropane-1,3-diol

Cat. No.: B13069707
M. Wt: 173.25 g/mol
InChI Key: DKAWCXNITOXQFI-UHFFFAOYSA-N
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Description

2-Amino-1-cyclohexylpropane-1,3-diol is a chemical compound with the molecular formula C9H19NO2 It is known for its unique structure, which includes an amino group and a cyclohexyl ring

Preparation Methods

The synthesis of 2-Amino-1-cyclohexylpropane-1,3-diol can be achieved through several synthetic routes. One common method involves the reaction of cyclohexanone with nitromethane to form 2-nitro-1-cyclohexylpropane-1,3-diol, which is then reduced to the desired amine using hydrogenation or other reducing agents. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

2-Amino-1-cyclohexylpropane-1,3-diol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into different amines or alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include hydrogen gas, metal catalysts, and oxidizing agents like potassium permanganate.

Scientific Research Applications

2-Amino-1-cyclohexylpropane-1,3-diol has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-1-cyclohexylpropane-1,3-diol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The cyclohexyl ring provides structural stability and can interact with hydrophobic regions of proteins. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

2-Amino-1-cyclohexylpropane-1,3-diol can be compared with other similar compounds, such as:

Properties

IUPAC Name

2-amino-1-cyclohexylpropane-1,3-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO2/c10-8(6-11)9(12)7-4-2-1-3-5-7/h7-9,11-12H,1-6,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKAWCXNITOXQFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(C(CO)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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